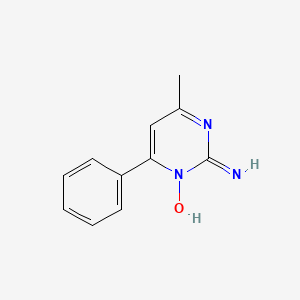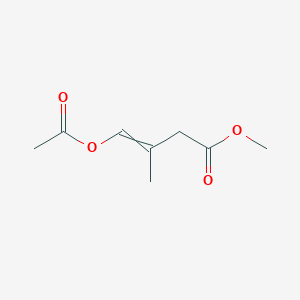
Methyl 4-(acetyloxy)-3-methylbut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(acetyloxy)-3-methylbut-3-enoate is an organic compound with the molecular formula C8H12O4 It is characterized by the presence of an ester group and an acetyloxy group attached to a butenoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(acetyloxy)-3-methylbut-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-methylbut-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the acetylation of methyl 4-hydroxy-3-methylbut-3-enoate using acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyloxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(acetyloxy)-3-methylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(acetyloxy)-3-methylbut-3-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 4-(acetyloxy)-3-methylbut-3-enoate involves its interaction with specific molecular targets. The ester and acetyloxy groups can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxy-3-methylbut-3-enoate: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
Methyl 4-(methoxy)-3-methylbut-3-enoate: Contains a methoxy group instead of an acetyloxy group, resulting in different chemical properties.
Uniqueness
Methyl 4-(acetyloxy)-3-methylbut-3-enoate is unique due to the presence of both ester and acetyloxy groups, which confer distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
95411-48-6 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
methyl 4-acetyloxy-3-methylbut-3-enoate |
InChI |
InChI=1S/C8H12O4/c1-6(4-8(10)11-3)5-12-7(2)9/h5H,4H2,1-3H3 |
InChI-Schlüssel |
XKFLIASVDWIBFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=COC(=O)C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


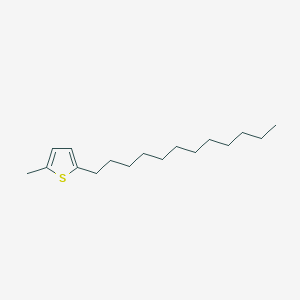

![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
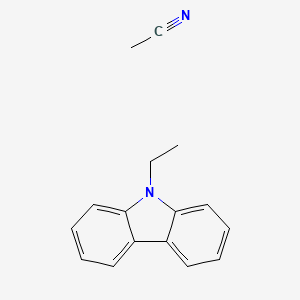
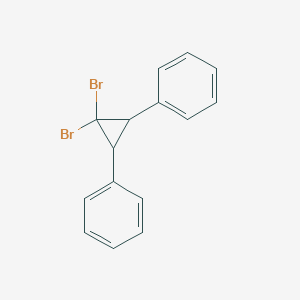
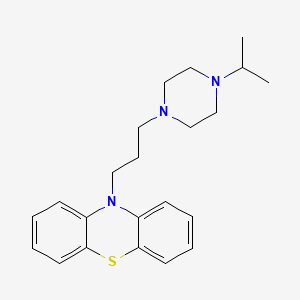

![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)

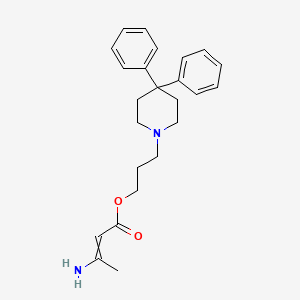

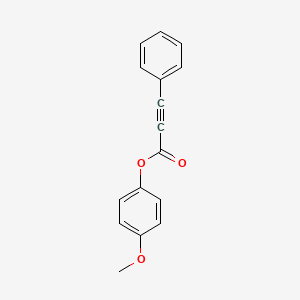
![(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}](/img/structure/B14336297.png)
